Farnesylthioacetic acid

Enzyme Kinetics Methyltransferase Inhibition Prenylated Protein

Farnesylthioacetic acid (FTA; CAS 135784-48-4) is a S-farnesyl cysteine analog that functions as a competitive inhibitor of isoprenylated protein methyltransferase (EC 2.1.1.100), also known as S-adenosylmethionine-dependent methyltransferase. The compound inhibits the methylation of both farnesylated and geranylgeranylated protein substrates.

Molecular Formula C17H28O2S
Molecular Weight 296.5 g/mol
CAS No. 135784-48-4
Cat. No. B140657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFarnesylthioacetic acid
CAS135784-48-4
SynonymsFTA
Molecular FormulaC17H28O2S
Molecular Weight296.5 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCSCC(=O)O)C)C)C
InChIInChI=1S/C17H28O2S/c1-14(2)7-5-8-15(3)9-6-10-16(4)11-12-20-13-17(18)19/h7,9,11H,5-6,8,10,12-13H2,1-4H3,(H,18,19)
InChIKeyGNWWFEVBHYESNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥97%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





Farnesylthioacetic Acid (CAS 135784-48-4) for Isoprenylated Protein Methyltransferase Inhibition Research


Farnesylthioacetic acid (FTA; CAS 135784-48-4) is a S-farnesyl cysteine analog that functions as a competitive inhibitor of isoprenylated protein methyltransferase (EC 2.1.1.100), also known as S-adenosylmethionine-dependent methyltransferase . The compound inhibits the methylation of both farnesylated and geranylgeranylated protein substrates . FTA contains a thioether linkage between the farnesyl moiety and an acetic acid group, a structural modification that eliminates its capacity to serve as a methyltransferase substrate while preserving enzyme binding affinity [1].

1

Isoprenylated protein methyltransferase kinetic studies

Dead-end competitive inhibitor; non-substrate mechanism avoids product accumulation

2

Dissection of prenylation- vs methylation-dependent Ras effects

Preserves Ras membrane association; separates methylation from membrane targeting steps

3

In vivo neurodegenerative disease model context

Reported activity in SAM-induced motor deficit model; differentiates from inactive analogs

Why Farnesylthioacetic Acid Cannot Be Substituted with Other Farnesyl Cysteine Analogs


Generic substitution of FTA with other farnesyl cysteine analogs or prenylation inhibitors is not scientifically valid due to distinct mechanistic and functional profiles. While multiple farnesylcysteine analogs inhibit isoprenylated protein methyltransferase, they exhibit significant variability in potency, substrate activity, and off-target effects. For instance, N-acetyl-S-farnesyl-L-cysteine (AFC) itself serves as an enzyme substrate and undergoes methylation [1], whereas FTA is a non-substrate dead-end inhibitor [2]. Furthermore, farnesyltransferase inhibitors (FTIs) such as FTI-277 block the upstream prenylation step rather than the methylation step targeted by FTA [3]. Even among prenylcysteine analogs, compounds such as farnesylthiolactic acid (FTL) fail to inhibit the enzyme under conditions where FTA demonstrates activity [4]. These mechanistic differences preclude direct substitution and underscore the need for compound-specific validation in experimental systems.

!
AFC (N-acetyl-S-farnesyl-L-cysteine) acts as an enzyme substrate, not an inhibitor; mechanism may shift assay readout.
!
FTI-277 targets the upstream prenylation step, not methylation; cannot replace FTA in methylation-specific studies.
!
FTL and FTT lack inhibition in SAM-induced motor deficit model; in vivo profile may not transfer.

Quantitative Evidence Differentiating Farnesylthioacetic Acid from Comparators


FTA as a Dead-End Competitive Inhibitor Versus Substrate L-AFC

FTA functions as a dead-end competitive inhibitor with respect to the prenylated substrate N-acetyl-S-farnesyl-L-cysteine (L-AFC), distinguishing it from compounds that retain substrate activity [1]. Kinetic analysis revealed that FTA is uncompetitive with respect to the co-substrate S-adenosyl-L-methionine (AdoMet), indicating an ordered binding mechanism where AdoMet binds first [1].

Inhibition Mechanism
Head-to-head
Dead-end competitive inhibitor (vs. substrate L-AFC)
Sustained inhibition without product accumulation
Uncompetitive with AdoMet; ordered binding
Enzyme Kinetics Methyltransferase Inhibition Prenylated Protein

IC50 of 48 μM for Isoprenylated Protein Methyltransferase Inhibition

FTA inhibits isoprenylated protein methyltransferase (EC 2.1.1.100) with an IC50 of 0.048 mM (48 μM) and exhibits competitive inhibition kinetics versus the substrate N-acetyl-S-(E,E)-farnesyl-L-cysteine [1].

IC50
Class-level
48 μM
Reported inhibitory potency for assay design
BRENDA ID 5648; verify under own conditions
Enzyme Inhibition Methyltransferase IC50 Determination

70% Inhibition of Farnesylated Protein Methyl Esterification at 10 μM

FTA potently and specifically inhibits methyl esterification of farnesylated proteins, achieving 70% inhibition of transducin γ subunit methylation at 10 μM concentration .

Protein Methylation
Data to verify
70% inhibition at 10 μM
Supports transducin γ methylation endpoint context
No direct comparator; source review
Protein Methylation Transducin Farnesylated Protein

FTA Does Not Impair Ras Membrane Association Despite Potent Cellular Activity

In HL-60 leukemia cells, FTA potently suppressed cell growth and induced apoptosis but did not impair the membrane association of Ras proteins [1]. Instead, FTA treatment brought about a decrease in the proportion of Ras present in the cytosolic fraction [1].

Ras Localization
Class-level
Membrane association maintained (cytosolic Ras decreased)
Dissociates methylation from prenylation effects
HL-60 cell model; differs from FTI mechanism
Ras Signaling Apoptosis Membrane Association

FTA Inhibits SAM-Induced Motor Deficits in Parkinson's Disease Model

In an in vivo Parkinson's disease model, FTA inhibited S-adenosylmethionine (SAM)-induced motor impairments, along with other active prenylcysteine analogs including N-acetylfarnesylcysteine (AFC) and N-acetylgeranylgeranylcysteine (AGGC) [1]. Farnesylthiolactic acid (FTL) and farnesylthiotriazole (FTT) failed to inhibit the motor deficits under identical conditions [1].

In Vivo Activity
Head-to-head
Active in SAM-induced motor deficit model (FTL, FTT inactive)
Reported model-response context; comparator inactive
Rat Parkinson's model; mechanistic validation required
Parkinson's Disease Motor Behavior Prenylcysteine Analog

Farnesylthioacetic Acid: Recommended Research and Industrial Application Scenarios


Enzyme Kinetic Studies of Isoprenylated Protein Methyltransferase

Researchers conducting mechanistic studies of isoprenylated protein methyltransferase (EC 2.1.1.100) should select FTA due to its established dead-end competitive inhibition mechanism and non-substrate property [1]. The compound's well-characterized IC50 of 48 μM provides a defined reference point for assay development [2]. FTA is recommended for studies requiring sustained enzyme inhibition without confounding product accumulation that occurs with substrate-analog inhibitors like L-AFC.

Differentiation of Prenylation-Dependent Versus Methylation-Dependent Ras Signaling Effects

Investigators seeking to dissect Ras signaling pathways should employ FTA rather than farnesyltransferase inhibitors (FTIs) when the experimental objective requires preserving Ras membrane association while inhibiting downstream methylation events [1]. Unlike FTIs that block Ras membrane targeting, FTA maintains Ras membrane localization while altering cytosolic Ras distribution [1]. This property makes FTA uniquely valuable for studies that aim to separate prenylation-dependent membrane targeting from methylation-dependent signaling modulation.

In Vivo Studies of Prenylated Protein Methylation in Neurodegenerative Disease Models

For in vivo investigations of prenylated protein methylation in Parkinson's disease models, FTA represents a validated active compound among prenylcysteine analogs [1]. Unlike farnesylthiolactic acid (FTL) and farnesylthiotriazole (FTT), which are inactive in inhibiting SAM-induced motor deficits, FTA demonstrates functional efficacy in this model system [1]. Procurement of FTA is indicated for studies examining the role of protein methylation in neurodegenerative processes.

G-Protein Signaling Research Involving Farnesylated Protein Methylation

Investigators studying G-protein signaling cascades, particularly those involving transducin and related farnesylated proteins, should utilize FTA based on its demonstrated 70% inhibition of transducin γ subunit methylation at 10 μM [1]. This activity profile supports FTA's application in experiments examining how methylation modulates G-protein function and signal transduction.

Application
Selection Property
Validation Focus
Enzyme kinetic studies
Non-substrate inhibition mechanism
Sustained inhibition kinetics
Ras signaling dissection
Preserved Ras membrane association
Methylation-specific pathway effects
Neurodegenerative disease models
Reported in vivo activity profile
Motor deficit endpoint modulation
G-protein signaling research
Transducin γ methylation inhibition
Methylation-dependent signal transduction

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